Sinefungin

描述

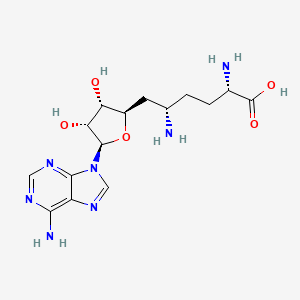

Structure

3D Structure

属性

IUPAC Name |

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOHSDXUQEUSF-YECHIGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207689 | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58944-73-3 | |

| Record name | Sinefungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinefungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinefungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sinefungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINEFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Sinefungin Biosynthesis Pathway in Streptomyces incarnatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinefungin is a potent nucleoside antibiotic with a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties. Produced by the soil bacterium Streptomyces incarnatus, its unique structure, resembling S-adenosylmethionine (SAM), allows it to act as an inhibitor of various methyltransferases, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Streptomyces incarnatus NRRL 8089, detailing the genetic basis, enzymatic steps, and available quantitative data. Furthermore, it outlines key experimental protocols for the study and manipulation of this pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Streptomyces incarnatus NRRL 8089 is orchestrated by a dedicated biosynthetic gene cluster (BGC). Analysis of the draft genome sequence of this strain has led to the identification of a putative this compound (SFG) gene cluster.[1][2][3][4] This cluster is composed of five key open reading frames (ORFs), designated sfgA through sfgE. The functions of the enzymes encoded by these genes have been proposed based on sequence homology to known enzymes.

Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Homology |

| sfgA | SAM synthetase | Catalyzes the formation of S-adenosylmethionine from methionine and ATP. |

| sfgB | Radical SAM enzyme | Likely involved in the radical-mediated modification of the SAM-derived intermediate. |

| sfgC | Cobalamin-dependent radical SAM enzyme | Potentially catalyzes a key C-C bond formation or rearrangement step. |

| sfgD | Aminotransferase | Responsible for the amination of a keto-acid intermediate. |

| sfgE | Hypothetical protein | Function not yet determined, but essential for this compound biosynthesis. |

The heterologous expression of these five genes in a host organism, Streptomyces coelicolor M1152, which does not naturally produce this compound, resulted in the successful production of the antibiotic. This provides strong evidence that this gene cluster is indeed responsible for this compound biosynthesis.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds from two primary precursors: L-arginine and ATP.[5][6] The pathway involves a series of enzymatic reactions that couple the adenosine moiety of ATP with a modified arginine-derived carbon skeleton.

A proposed biosynthetic pathway, based on the functions of the genes in the sfg cluster and isotopic labeling studies, is as follows:

-

Activation of ATP: The pathway is initiated by the conversion of ATP to a more reactive form, likely an adenosyl radical, through the action of a radical SAM enzyme.

-

Formation of the Carbon Skeleton: The arginine-derived portion of this compound is synthesized and coupled to the activated adenosine. This intricate step is thought to involve the concerted action of several enzymes within the cluster, including the radical SAM enzymes.

-

Key C-C Bond Formation: A crucial step in the pathway is the formation of the C-C bond that links the ribose moiety of adenosine to the amino acid side chain.

-

Transamination: The final step in the formation of the this compound core structure is a transamination reaction to introduce the amino group at the C6' position, catalyzed by an aminotransferase.

Below is a diagram illustrating the proposed signaling pathway for this compound biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

Several studies have focused on optimizing this compound production in Streptomyces incarnatus through media optimization and strain improvement techniques. The following table summarizes some of the key quantitative data obtained from these studies.

Table 2: this compound Production Yields under Various Conditions

| Strain / Condition | Production Medium Components | This compound Yield (µg/mL) | Reference |

| S. incarnatus NRRL 8089 (Wild-type) | Corn steep liquor, soya-oil, glucose | 40 | [7] |

| S. incarnatus NRRL 8089 (Wild-type) | Soybean-meal, dextrin, yeast extract | 126 | [7] |

| S. incarnatus Mutants (NTG and Ethyleneimine) | Optimized medium | 466 (mean) | [7] |

| S. incarnatus Regenerated Protoplasts | Optimized medium | 664 (mean) | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway.

Fermentation and this compound Extraction

Objective: To cultivate Streptomyces incarnatus and extract this compound for analysis.

Protocol:

-

Inoculum Preparation: Inoculate a loopful of S. incarnatus spores or mycelia into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Culture: Inoculate a production medium (e.g., optimized medium containing soybean meal, dextrin, and yeast extract) with the seed culture (5-10% v/v). Ferment for 7-10 days at 28-30°C with shaking.

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Adjust the pH of the supernatant to acidic (pH 2-3) with HCl.

-

Adsorb the this compound onto a cation-exchange resin (e.g., Dowex 50W-X8).

-

Wash the resin with water and then elute the this compound with a basic solution (e.g., 0.5 M NH4OH).

-

Lyophilize the eluate to obtain a crude extract of this compound.

-

-

Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

Gene Knockout via Homologous Recombination

Objective: To inactivate a target gene in the this compound BGC to study its function.

Protocol:

-

Construct Design: Design a knockout plasmid containing two regions of homology (arms) flanking the target gene and a selectable marker (e.g., an apramycin resistance gene).

-

Plasmid Construction: Clone the homology arms and the resistance cassette into a suitable E. coli - Streptomyces shuttle vector.

-

Conjugation: Transfer the knockout plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. incarnatus via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by screening for antibiotic resistance and sensitivity to a counter-selectable marker if present on the vector.

-

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

Below is a diagram illustrating the experimental workflow for gene knockout.

Caption: Workflow for gene knockout in Streptomyces.

Heterologous Expression of the this compound BGC

Objective: To express the this compound BGC in a heterologous host to confirm its function and potentially improve yields.

Protocol:

-

BGC Amplification: Amplify the entire this compound BGC from the genomic DNA of S. incarnatus using high-fidelity PCR.

-

Expression Vector Construction: Clone the amplified BGC into a suitable Streptomyces expression vector under the control of a strong, constitutive, or inducible promoter.

-

Host Transformation: Introduce the expression vector into a suitable heterologous host, such as S. coelicolor M1152 or S. albus J1074, via protoplast transformation or conjugation.

-

Culture and Analysis: Ferment the recombinant host under conditions optimized for secondary metabolite production.

-

Metabolite Profiling: Extract and analyze the fermentation broth for the production of this compound using HPLC and mass spectrometry (MS) to confirm its identity.

Conclusion

The elucidation of the this compound biosynthetic gene cluster and the development of genetic tools for its manipulation have opened up new avenues for understanding and engineering the production of this valuable antibiotic. The information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating biochemistry of this compound biosynthesis and to harness its therapeutic potential. Future work will likely focus on the detailed biochemical characterization of the Sfg enzymes and the use of synthetic biology approaches to create novel this compound analogs with improved pharmacological properties.

References

- 1. Draft Genome Sequence of Streptomyces incarnatus NRRL8089, which Produces the Nucleoside Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Draft Genome Sequence of Streptomyces incarnatus NRRL8089, which Produces the Nucleoside Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEGG GENOME: Streptomyces incarnatus [kegg.jp]

- 7. Recent advances in the elucidation of enzymatic function in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Sinefungin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, core properties, and biological activities of sinefungin. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the potential of this potent methyltransferase inhibitor.

Chemical Structure and Core Properties

This compound is a naturally occurring nucleoside antibiotic isolated from cultures of Streptomyces griseolus and Streptomyces incarnatus.[1] It is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor in most transmethylation reactions.[2][3] The key structural difference is the replacement of the sulfonium methyl group of SAM with an amino group, which is crucial for its inhibitory activity.[4]

IUPAC Name: (2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid[5][6]

Chemical Formula: C₁₅H₂₃N₇O₅[7][8]

Molecular Weight: 381.39 g/mol [5][9]

Solubility: Soluble in water[5][10]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 381.39 g/mol | [5][9] |

| Monoisotopic Mass | 381.176066881 Da | [7] |

| Chemical Formula | C₁₅H₂₃N₇O₅ | [7][8] |

| CAS Number | 58944-73-3 | [5][7] |

| PubChem CID | 65482 | [5][9] |

| InChI Key | LMXOHSDXUQEUSF-YECHIGJVSA-N | [5][7] |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | [5][8] |

Mechanism of Action

This compound functions as a pan-inhibitor of SAM-dependent methyltransferases.[2][3] It acts as a competitive inhibitor, binding to the SAM-binding site of these enzymes and thereby preventing the transfer of a methyl group to their respective substrates, which can include proteins, nucleic acids (DNA and RNA), and small molecules.[6] This inhibition of methylation disrupts a wide range of cellular processes that are dependent on this fundamental modification.

Caption: Mechanism of this compound as a competitive inhibitor of SAM-dependent methyltransferases. Caption: Experimental workflow for assessing the impact of this compound on bacterial biofilm formation. Caption: Inhibition of key cellular signaling pathways by this compound.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antifungal, antiparasitic, antiviral, and potential anticancer properties. Its efficacy is attributed to the inhibition of various methyltransferases crucial for the survival and proliferation of pathogens and cancer cells.

Antifungal Activity

This compound has demonstrated significant activity against various fungal pathogens, most notably Candida albicans. It impairs pathogenic traits such as hyphal lengthening, biofilm formation, and adhesion to human epithelial cells.[2]

| Fungal Species | Activity | Concentration | Reference |

| Candida albicans | Inhibition of hyphal lengthening | < 2 µM | [2] |

| Candida albicans | ~50% decrease in biofilm biomass | 1 µM | [2] |

| Candida albicans | Reduced adhesion to HEK293 and H1299 cells | 0.5 µM | [3] |

| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 0.5–2 µg/mL | [6] |

Antiparasitic Activity

This compound is a potent inhibitor of various parasitic protozoa, making it a subject of interest for the development of new antiparasitic drugs.

| Parasite Species | Activity | Concentration | Reference |

| Leishmania infantum | 50% effective concentration (EC₅₀) | 75 nM | [11] |

| Plasmodium falciparum | 50% inhibitory concentration (IC₅₀) | ≈ 5–50 nM | [6] |

| Toxoplasma gondii | 50% inhibitory concentration (IC₅₀) | ≈ 30 nM | [6] |

| Trypanosoma brucei | 50% inhibitory concentration (IC₅₀) | ≈ 0.3–1 µM | [6] |

Antiviral Activity

This compound has been shown to inhibit the replication of a range of DNA and RNA viruses by targeting viral methyltransferases that are essential for processes like mRNA capping.

| Virus | Activity | Concentration | Reference |

| Herpes Simplex Virus 1 (HSV-1) | 50% inhibitory concentration (IC₅₀) | 49.5 ± 0.31 µg/mL | [12] |

| SARS-CoV-2 | 50% inhibitory concentration (IC₅₀) | 100.1 ± 2.61 µg/mL | [12] |

| Vaccinia Virus | Inhibition of mRNA (guanine-7-)-methyltransferase | Potent | [10][13] |

Enzyme Inhibition

This compound's broad activity stems from its ability to inhibit a variety of methyltransferases.

| Enzyme | Activity | Concentration | Reference |

| PRMT1 | 50% inhibitory concentration (IC₅₀) | < 1 µM | [5] |

| SET7/9 | 50% inhibitory concentration (IC₅₀) | 2.5 µM | [5] |

| mRNA (guanine-7-)-methyltransferase | Potent inhibitor | Not specified | [10][13] |

| mRNA (nucleoside-2'-)-methyltransferase | Potent inhibitor | Not specified | [10][13] |

Experimental Protocols

The following section provides an overview of key experimental protocols that are commonly used to assess the biological activity of this compound. These protocols are compiled from various sources and may require optimization for specific experimental conditions.

Total Synthesis of (+)-Sinefungin

The total synthesis of this compound is a complex multi-step process. A concise and stereocontrolled synthesis has been accomplished from D-ribose. Key steps include the diastereoselective alkylation and Curtius rearrangement to establish the C-6 amine functionality, and a chiral bisphosphine-rhodium-catalyzed asymmetric hydrogenation to set the C-9 amino acid stereochemistry. The final deprotection steps yield the natural product. For a detailed synthetic route, please refer to the primary literature.

Determination of IC₅₀ Values for Methyltransferase Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Principle: This protocol describes a general method for determining the IC₅₀ of this compound against a specific methyltransferase using a radiometric assay. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a substrate.

Materials:

-

Purified methyltransferase enzyme

-

Substrate (e.g., histone H3 peptide for a histone methyltransferase)

-

S-adenosyl-L-[methyl-³H]-methionine

-

This compound stock solution

-

Assay buffer (specific to the enzyme)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper or filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine the assay buffer, the substrate, and the diluted this compound.

-

Initiate the reaction by adding the methyltransferase enzyme and S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding cold TCA.

-

Spot the reaction mixture onto filter paper or into a filter plate and wash with TCA to remove unincorporated radiolabeled SAM.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the effect of this compound on the formation of bacterial or fungal biofilms.

Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and the cells within it. The amount of retained dye is proportional to the biofilm biomass.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate growth medium

-

96-well microtiter plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Grow a liquid culture of the microorganism to the desired growth phase.

-

Dilute the culture in fresh medium and add it to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Carefully remove the medium and wash the wells gently with PBS to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

Dry the plate.

-

Add 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound, such as this compound, that is required to reduce the number of viral plaques by 50%.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cultured cells as a result of viral infection and lysis. The number of plaques is directly proportional to the number of infectious virus particles.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

This compound stock solution

-

Agarose or methylcellulose overlay medium

-

Formalin for fixing

-

Crystal violet for staining

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cell monolayer with the this compound dilutions for a specified time.

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After an adsorption period, remove the virus inoculum and add an overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days).

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).

-

Determine the IC₅₀ value from a dose-response curve.

Conclusion

This compound is a powerful and versatile research tool for studying the role of methylation in a wide array of biological processes. Its broad-spectrum activity against various pathogens highlights its potential as a lead compound for the development of novel anti-infective and anticancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs. Further research is warranted to develop derivatives with improved selectivity and reduced toxicity for clinical applications.

References

- 1. ableweb.org [ableweb.org]

- 2. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]

- 3. Design, synthesis and evaluation of arylpurine-based this compound mimetics as zika virus methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of (+)-Sinefungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]

- 12. Comprehensive Analysis of the Transcriptome-Wide m6A Methylation Modification Difference in Liver Fibrosis Mice by High-Throughput m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Sinefungin as a Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), is a potent pan-inhibitor of SAM-dependent methyltransferases. Its structural similarity to SAM allows it to competitively bind to the cofactor binding site of these enzymes, thereby preventing the transfer of methyl groups to various substrates, including proteins, nucleic acids, and small molecules. This inhibitory action underlies its broad biological activities, including antifungal, antiviral, and antiparasitic properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, including its kinetic properties, structural basis of inhibition, and its effects on key cellular signaling pathways. Detailed experimental protocols for studying methyltransferase inhibition by this compound are also provided.

Introduction

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of SAM-dependent methyltransferases[2][3]. As a structural analog of SAM, this compound binds to the SAM-binding pocket of these enzymes, preventing the binding of the natural cofactor and subsequent methyl group transfer to the substrate[3].

Competitive Inhibition Kinetics

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to SAM[4]. This means that this compound and SAM compete for the same binding site on the enzyme. Increasing the concentration of SAM can overcome the inhibitory effect of this compound. The inhibition is reversible.

Structural Basis of Inhibition

X-ray crystallography studies of this compound in complex with various methyltransferases have provided detailed insights into its inhibitory mechanism. This compound occupies the SAM-binding pocket and mimics the interactions of the adenosine and ribose moieties of SAM. The key difference lies in the replacement of the reactive methyl group of SAM with a stable amino group in this compound, which prevents the methyl transfer reaction from occurring[5]. The binding of this compound induces or stabilizes a conformation of the enzyme that is unable to catalyze methylation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound varies among different methyltransferases. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness. Below is a summary of reported IC50 values for this compound against a panel of human methyltransferases.

| Methyltransferase | Enzyme Family | Substrate | IC50 (µM) | Reference |

| SETD2 | Lysine Methyltransferase | Histone H3 | 28.4 ± 1.5 | [4] |

| SET7/9 | Lysine Methyltransferase | Histone H3 | 2.5 | [2] |

| CARM1 | Arginine Methyltransferase | Histone H3 | 2.96 ± 0.3 | [4] |

| PRMT1 | Arginine Methyltransferase | Histone H4 | < 1 | [2] |

| G9a | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| GLP | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| SET8 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |

| SUV39H2 | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| SUV420H1 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |

| SUV420H2 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |

| MLL | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| EZH2 | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| DOT1L | Lysine Methyltransferase | Histone H3 | > 100 | [4] |

| PRMT3 | Arginine Methyltransferase | Ribosomal Protein S2 | > 100 | [4] |

| DNMT1 | DNA Methyltransferase | DNA | > 100 | [4] |

Impact on Cellular Signaling Pathways

By inhibiting methyltransferases, this compound can modulate various cellular signaling pathways. Two prominent examples are bacterial quorum sensing and histone methylation.

Inhibition of Bacterial Quorum Sensing

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives as inhibitors and structure probes of protein lysine methyltransferase SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of the histone methyltransferase SETD2 promotes imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research on the role of LuxS/AI-2 quorum sensing in biofilm of Leuconostoc citreum 37 based on complete genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Nuances of Methylation: A Technical Guide to S-adenosylmethionine and its Inhibitor, Sinefungin

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, methylation stands out as a pivotal post-translational modification, orchestrating a vast array of biological processes from gene expression to protein function. At the heart of these reactions lies S-adenosylmethionine (SAM), the universal methyl donor. Hot on its heels in scientific interest is Sinefungin, a natural analogue of SAM that has emerged as a potent pan-inhibitor of methyltransferases. This technical guide provides an in-depth exploration of the core differences between SAM and this compound, offering a comparative analysis of their biochemical properties, mechanisms of action, and their profound implications for research and therapeutic development.

At the Core: Chemical Structures and Functional Divergence

S-adenosylmethionine is a ubiquitous co-substrate synthesized from methionine and ATP.[1] Its defining feature is a reactive methyl group attached to a sulfonium ion, rendering it an electrophile primed for nucleophilic attack by a diverse range of substrates, including DNA, RNA, proteins, and lipids.[1][2] This transfer of a methyl group is the cornerstone of its biological function.

This compound, originally isolated from Streptomyces griseolus, is a structural analogue of SAM.[3] The key distinction lies in the replacement of the methyl-bearing sulfur atom of SAM with a nitrogen atom, and the methionine moiety with an ornithine-like side chain.[4][5] This seemingly subtle alteration has profound functional consequences. While retaining the ability to bind to the SAM-binding pocket of methyltransferases, this compound lacks a transferable methyl group. Instead, its amino group at the corresponding position of the sulfonium center in SAM acts as a potent competitive inhibitor of these enzymes.[6][7]

Mechanism of Action: A Tale of a Donor and an Inhibitor

The fundamental difference in their mechanism of action is the crux of their distinct biological roles. SAM participates directly in catalysis as a methyl donor, while this compound acts as a competitive antagonist, blocking the catalytic activity of methyltransferases.

S-adenosylmethionine: The Universal Methyl Donor

SAM-dependent methyltransferases catalyze the transfer of the methyl group from SAM to their respective substrates. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic atom on the substrate (such as a nitrogen, oxygen, or carbon) attacks the electrophilic methyl group of SAM.[1] The products of this reaction are the methylated substrate and S-adenosylhomocysteine (SAH), which is itself a potent product inhibitor of many methyltransferases.[8]

This compound: A Competitive Inhibitor

This compound exerts its inhibitory effect by competing with SAM for binding to the active site of methyltransferases.[6] Its structural similarity allows it to occupy the SAM-binding pocket, but the absence of a transferable methyl group and the presence of a basic amino group prevent the methylation reaction from proceeding. This competitive inhibition effectively blocks the enzyme's function, leading to a decrease in the methylation of its downstream targets.

Quantitative Comparison: Binding Affinities and Inhibitory Potencies

The efficacy of this compound as a methyltransferase inhibitor and the efficiency of SAM as a methyl donor can be quantified by their respective binding affinities (Kd or Ki) and Michaelis constants (Km). The following tables summarize key quantitative data for a selection of methyltransferases.

Table 1: Inhibitory Constants (Ki/IC50) of this compound against Various Methyltransferases

| Methyltransferase | Organism | Ki / IC50 (µM) | Reference |

| SETD2 | Human | 0.80 ± 0.02 | [9] |

| SET7/9 | Human | 2.5 | [6] |

| PRMT1 | Human | < 1 | [6] |

| CARM1 | Human | 2.96 ± 0.3 | [9] |

| G9a | Human | > 100 | [9] |

| GLP | Human | > 100 | [9] |

| EHMT1 | Human | 1.1 ± 0.2 | [10] |

| EHMT2 | Human | 0.9 ± 0.1 | [10] |

| M.TaqI (DNA MTase) | Thermus aquaticus | Kd = 0.34 | [11] |

Table 2: Michaelis Constants (Km) of S-adenosylmethionine for Various Methyltransferases

| Methyltransferase | Organism | Km (µM) | Reference |

| G9a | Human | 0.76 | [12] |

| Protein Arginine Methyltransferase I | Calf Brain | 7.6 | [13] |

| SETD2 | Human | 1.21 ± 0.05 | [9] |

| M.TaqI (DNA MTase) | Thermus aquaticus | Kd = 2.0 | [11] |

Experimental Protocols: Differentiating Activities in the Laboratory

Distinguishing the roles and effects of SAM and this compound necessitates specific experimental setups. Below are detailed methodologies for key experiments.

In Vitro Methyltransferase Inhibition Assay (Radioactive Filter-Binding Assay)

This assay is a gold standard for quantifying the activity of methyltransferases and the potency of their inhibitors.

Principle: This method measures the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate. The inhibition by this compound is determined by its ability to reduce this incorporation.

Materials:

-

Purified methyltransferase enzyme

-

Substrate (e.g., histone H3 peptide for histone methyltransferases)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

This compound (or other inhibitors) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

-

5 µL of 5x Assay Buffer

-

2.5 µL of 10x Substrate

-

2.5 µL of this compound (or vehicle control) at various concentrations

-

x µL of purified enzyme

-

x µL of nuclease-free water to a final volume of 22.5 µL

-

-

Initiate Reaction: Add 2.5 µL of a working solution of [3H]-SAM (e.g., 10 µM stock, with a specific activity of ~10 Ci/mmol) to each tube to start the reaction.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction & Spotting: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose filter paper circle.

-

Washing: Wash the filter papers three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-SAM.

-

Drying: Dry the filter papers completely under a heat lamp or in an oven.

-

Scintillation Counting: Place each dried filter paper in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of SAM is known.

Signaling Pathways and Cellular Implications

SAM-dependent methylation is a cornerstone of epigenetic regulation and cellular signaling. This compound, by inhibiting these processes, can have widespread effects on cellular function.

The SAM Cycle and its Central Role

The synthesis and recycling of SAM, known as the SAM cycle, is intricately linked to one-carbon metabolism. SAM is synthesized from methionine and ATP. After donating its methyl group, it is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine. Homocysteine can be remethylated to methionine to complete the cycle.

Impact on Histone and DNA Methylation

This compound's inhibition of histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) can lead to global changes in the epigenetic landscape. For instance, inhibition of H3K4 methyltransferases can alter gene expression patterns.[14] Similarly, blocking DNMTs can lead to DNA hypomethylation, which has been explored as a therapeutic strategy in cancer.

Conclusion: Two Sides of the Same Coin in Methylation Research

S-adenosylmethionine and this compound represent two sides of the same coin in the study of methylation. SAM is the indispensable fuel for a vast array of biological reactions, while this compound provides a powerful tool to dissect and perturb these processes. For researchers in basic science and drug development, a thorough understanding of their distinct properties is paramount. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a foundational resource for navigating the complex and dynamic world of methylation and its modulation. As our understanding of the "epigenetic code" deepens, the strategic use of molecules like this compound will undoubtedly continue to unlock new avenues for therapeutic intervention.

References

- 1. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Living with MTHFR - S-adenosyl-methionine (SAMe) [livingwithmthfr.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 9. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 12. researchgate.net [researchgate.net]

- 13. S-adenosylmethionine: protein-arginine methyltransferase. Purification and mechanism of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Sinefungin: A Pan-Inhibitor of SAM-Dependent Methyltransferases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), has emerged as a potent pan-inhibitor of SAM-dependent methyltransferases. These enzymes play a crucial role in the post-translational modification of proteins, the regulation of gene expression, and the biosynthesis of essential metabolites across a wide range of organisms. By competitively inhibiting the binding of SAM to the active site of methyltransferases, this compound effectively blocks the transfer of methyl groups to their respective substrates. This broad-spectrum inhibitory activity has positioned this compound as a valuable tool for studying the function of methyltransferases and as a promising lead compound for the development of novel therapeutics against various diseases, including fungal and parasitic infections, viral diseases, and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of affected signaling pathways and experimental workflows.

Introduction

Methylation, a fundamental biochemical reaction catalyzed by methyltransferases, is essential for a vast array of cellular processes. S-adenosylmethionine (SAM) serves as the primary methyl group donor in these reactions. This compound, originally isolated from Streptomyces griseolus, is a structural analog of SAM and a powerful competitive inhibitor of SAM-dependent methyltransferases. Its ability to broadly inhibit this class of enzymes makes it a critical research tool and a molecule of significant therapeutic interest.

Chemical Structure and Mechanism of Action

This compound's structure closely mimics that of SAM, with a key difference being the replacement of the sulfonium methyl group with an amino group. This structural similarity allows this compound to bind to the SAM-binding pocket of methyltransferases, but its inability to donate a methyl group effectively blocks the catalytic activity of the enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a variety of methyltransferases from different organisms. The following tables summarize the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) data.

Table 1: Inhibitory Activity (IC50) of this compound against Various Methyltransferases

| Methyltransferase Target | Organism/Virus | IC50 Value | Reference(s) |

| PRMT1 | Human | < 1 µM | |

| SET7/9 | Human | 2.5 µM | |

| SETD2 | Human | 28.4 ± 1.5 µM | [1] |

| CARM1 | Human | 2.96 ± 0.3 µM | [1] |

| G9a | Human | > 100 µM | [1] |

| GLP | Human | > 100 µM | [1] |

| nsp14 (N7-MTase) | SARS-CoV | 496 nM | [2] |

| nsp10/nsp16 (2'-O-MTase) | SARS-CoV | 736 nM | [2] |

| 2'-O-MTase | Zika Virus | Not explicitly stated, but used as a positive control | [3] |

| Guanine-7-methyltransferase | Vesicular Stomatitis Virus (VSV) | ~220 µM | [4] |

| HSV-1 | Herpes Simplex Virus 1 | 49.5 ± 0.31 µg/mL | [4] |

| SARS-CoV-2 | Severe Acute Respiratory Syndrome Coronavirus 2 | 100.1 ± 2.61 µg/mL | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC Value | Reference(s) |

| Candida albicans | 0.25 µM (inhibits hyphal growth) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Methyltransferase Activity Assay (Radioisotope-Based)

This protocol describes a common method for measuring the activity of SAM-dependent methyltransferases and assessing the inhibitory effect of this compound.

Materials:

-

Purified methyltransferase enzyme

-

Substrate (e.g., histone, DNA, or a specific peptide)

-

S-[methyl-³H]-adenosyl-L-methionine (Radioactive SAM)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)

-

Phosphocellulose paper or membrane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the specific substrate, and the purified methyltransferase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures. Pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Start the methylation reaction by adding S-[methyl-³H]-adenosyl-L-methionine to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane. The negatively charged paper will bind the positively charged substrate (e.g., histones).

-

Washing: Wash the phosphocellulose paper/membrane multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radioactive SAM.

-

Scintillation Counting: Place the dried paper/membrane in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Growth medium (e.g., RPMI-1640)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolate overnight in the appropriate growth medium. Adjust the cell density to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL).

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound. Include a positive control well (cells with no drug) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature (e.g., 35-37°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

Cytotoxicity Assay (LDH Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit for positive control)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol. Include wells for a vehicle control and a maximum LDH release control (treated with lysis buffer).

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, the released LDH will catalyze a reaction that leads to the formation of a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance from the no-cell control.

Signaling Pathways and Experimental Workflows

This compound's pan-inhibitory nature affects numerous cellular signaling pathways that are dependent on methylation events. The following diagrams, generated using Graphviz (DOT language), illustrate key affected pathways and a typical experimental workflow for studying this compound's effects.

Caption: TGF-β signaling pathway and the inhibitory effect of this compound.

Caption: Inhibition of Quorum Sensing in S. pneumoniae by this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound remains an invaluable tool for the study of SAM-dependent methyltransferases. Its broad-spectrum inhibitory activity provides a powerful means to probe the functional roles of methylation in a wide range of biological processes. Furthermore, its efficacy against various pathogens and in preclinical cancer models underscores its potential as a scaffold for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the multifaceted capabilities of this compound. The provided data, protocols, and visual aids are intended to facilitate the design and execution of robust and informative studies in this exciting area of research.

References

- 1. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. broadpharm.com [broadpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Sinefungin: A Technical Guide to its Antifungal and Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), has demonstrated significant potential as both an antifungal and antiparasitic agent. Isolated from cultures of Streptomyces incarnatus and S. griseolus, its structural similarity to SAM allows it to act as a competitive inhibitor of a wide range of SAM-dependent methyltransferases. These enzymes play crucial roles in numerous cellular processes, including gene expression, signal transduction, and the biosynthesis of essential molecules. This technical guide provides an in-depth overview of the antifungal and antiparasitic properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its activity.

Mechanism of Action

This compound's broad-spectrum antimicrobial activity stems from its ability to interfere with methylation reactions that are vital for the survival and virulence of fungal and parasitic organisms. By mimicking the structure of SAM, this compound binds to the active site of methyltransferases, thereby preventing the transfer of methyl groups to their respective substrates.

Antifungal Mechanism

In fungal pathogens such as Candida albicans, this compound's primary mechanism of action involves the inhibition of post-transcriptional mRNA modifications, specifically the formation of N6-methyladenosine (m6A).[1] This modification is crucial for regulating mRNA stability, export, and translation. The inhibition of m6A formation by this compound is thought to be mediated through the targeting of a homolog of the S. cerevisiae m6A methyltransferase, Ime4.[1] This disruption of mRNA methylation leads to a downstream cascade of effects, including the impairment of hyphal morphogenesis, a key virulence factor for C. albicans, as well as reduced biofilm formation and adhesion to host cells.[2]

Antiparasitic Mechanism

In protozoan parasites like Leishmania, this compound's antiparasitic activity is centered on the disruption of S-adenosylmethionine metabolism.[3] Genomic studies have identified two primary targets: the S-adenosylmethionine transporter (AdoMetT1) and the S-adenosylmethionine synthetase (METK).[3][4] this compound utilizes the same uptake system as SAM to enter the parasite.[5] By competitively inhibiting both the transport and synthesis of SAM, this compound effectively depletes the intracellular pool of this essential methyl donor, leading to the inhibition of crucial methylation reactions required for parasite growth and replication.[3]

Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been quantified against a range of fungal and parasitic organisms. The following tables summarize the reported 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and minimum inhibitory concentration (MIC) values.

Table 1: Antiparasitic Activity of this compound

| Parasite Species | Stage | IC50 / EC50 | Reference |

| Leishmania infantum | Promastigote | 75 nM (EC50) | [6] |

| Leishmania mexicana | Promastigote | ~10 ng/mL (IC50) | [7] |

| Leishmania major | Promastigote | ~10 ng/mL (IC50) | [7] |

| Leishmania donovani | Promastigote | ~10 ng/mL (IC50) | [7] |

| Leishmania amazonensis | Promastigote | 6 µg/mL (IC50) | [7] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Metric | Concentration | Notes | Reference |

| Candida albicans | - | < 2 µM | No significant effect on yeast growth | [2] |

| Candida albicans | - | ≥ 0.25 µM | Inhibition of hyphal growth | [2] |

Note: Specific MIC values for this compound against a broad range of fungal species, including Aspergillus and Cryptococcus, are not extensively reported in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are outlines of standard protocols for determining its antifungal and antiparasitic efficacy.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud dextrose agar at 30°C.

-

Prepare a suspension of the fungal cells in sterile saline or PBS.

-

Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.[8]

-

Antiparasitic Susceptibility Testing: Leishmania Amastigote Assay

This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania.[9][10]

-

Host Cell Culture:

-

Culture a suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) in a 96-well plate.

-

For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Parasite Infection:

-

Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[11]

-

Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with medium to remove extracellular parasites.

-

-

Drug Treatment:

-

Add fresh medium containing serial dilutions of this compound to the infected cells.

-

Include an untreated infected control and a drug-only control (for cytotoxicity assessment).

-

Incubate the plate for an additional 72 hours at 37°C.[11]

-

-

Quantification of Parasite Load:

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Alternatively, use a reporter gene-based assay (e.g., luciferase-expressing parasites) for a higher-throughput readout.[9]

-

The IC50 value is calculated as the concentration of this compound that reduces the parasite load by 50% compared to the untreated control.

-

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound's Inhibition of m6A Methylation in C. albicans

Caption: Inhibition of m6A mRNA methylation in C. albicans by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: this compound's Dual Action in Leishmania

Caption: Dual inhibitory action of this compound on Leishmania SAM metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound shares AdoMet-uptake system to enter Leishmania donovani promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on growth and sterol composition of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinefungin is a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), the universal methyl donor in most transmethylation reactions.[1] First isolated from Streptomyces griseolus and Streptomyces incarnatus, it exhibits a broad spectrum of biological activities, including antifungal, antiparasitic, and antiviral properties.[2] Its mode of action lies in the competitive inhibition of SAM-dependent methyltransferases, enzymes crucial for a vast array of cellular processes such as epigenetic regulation, signal transduction, and biosynthesis. This guide provides a comprehensive overview of this compound and its naturally occurring analogs, focusing on their chemical nature, biological activities, and the experimental methodologies used for their characterization.

Chemical Structures of this compound and its Natural Analogs

This compound and its natural analogs share a common structural scaffold: an adenosine moiety linked to an amino acid-like side chain. Variations in this side chain give rise to a family of related compounds with distinct biological activities.

| Compound | Producing Organism(s) | Chemical Structure |

| This compound | Streptomyces griseolus, Streptomyces incarnatus | [Image of this compound chemical structure] |

| A-9145C (Dehydrothis compound) | Streptomyces sp. | [Image of A-9145C (Dehydrothis compound) chemical structure] |

| This compound VA | Streptomyces sp. K05-0178 | [Image of this compound VA chemical structure] |

| Dehydrothis compound V | Streptomyces sp. K05-0178 | [Image of Dehydrothis compound V chemical structure] |

Mechanism of Action and Biological Activities

As a pan-inhibitor of SAM-dependent methyltransferases, this compound's biological effects are diverse. Its primary mechanism involves binding to the SAM-binding pocket of these enzymes, thereby preventing the transfer of a methyl group to their respective substrates. This inhibition disrupts critical cellular functions in various organisms.

Antifungal Activity

This compound demonstrates significant activity against various fungal pathogens, most notably Candida albicans. It impairs key virulence factors, including the transition from yeast to hyphal form, biofilm formation, and adhesion to host cells.[1][3] This is achieved, in part, by inhibiting N6-methyladenosine (m⁶A) formation in mRNA, which is crucial for hyphal morphogenesis.[1]

Antiparasitic Activity

This compound has shown potent activity against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium species. This is attributed to the inhibition of essential methyltransferases involved in parasite metabolism and proliferation.

Antiviral Activity

The antiviral properties of this compound stem from its ability to inhibit viral methyltransferases that are essential for capping viral mRNA. This cap structure is vital for viral replication and evasion of the host immune system.

Quantitative Biological Data

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or half-maximal effective concentration (EC50). The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Methyltransferases

| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | PRMT1 | < 1 | ||

| This compound | SET7/9 | 2.5 | ||

| This compound | ZIKV MTase | GpppAC4 | Not explicitly stated, but used as a positive control | |

| This compound | DENV3 2'-O-MTase | GpppAC4 | Not explicitly stated, but used as a positive control |

Table 2: Antiviral and Cytotoxic Activity (EC50/CC50) of this compound and Analogs

| Compound | Virus/Cell Line | Activity | Value (µM) | Reference |

| This compound | ZIKV in VeroE6 cells | EC50 | >100 | |

| This compound | ZIKV in SH-SY5Y cells | EC50 | >100 | |

| This compound | HSV-1 | IC50 | 49.5 µg/mL | [4] |

| This compound | SARS-CoV-2 | IC50 | 100.1 µg/mL | [4] |

| This compound | VERO-76 cells | CC50 | >200 µg/mL | [4] |

| This compound VA | Trypanosoma | IC50 | 0.0026 µg/mL | [5] |

| Dehydrothis compound V | Trypanosoma | IC50 | 0.15 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

In Vitro Methyltransferase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the inhibitory activity of compounds against SAM-dependent methyltransferases using a radiolabeled methyl donor.

Materials:

-

Purified methyltransferase enzyme

-

Substrate (e.g., histone, DNA, or a peptide)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Inhibitor compound (this compound or analog) dissolved in a suitable solvent (e.g., water or DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Filter paper (e.g., Whatman P81)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and purified enzyme in a microcentrifuge tube.

-

Add the inhibitor compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

-

Wash the filter papers multiple times with cold TCA (e.g., 10%) to remove unincorporated [³H]-SAM.

-

Perform a final wash with ethanol.

-

Air-dry the filter papers.

-

Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Candida albicans Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol details a method to assess the ability of compounds to inhibit the formation of C. albicans biofilms.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) medium

-

RPMI-1640 medium

-

96-well flat-bottom microtiter plates

-

Inhibitor compound (this compound or analog)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Grow C. albicans overnight in YPD medium at 30°C.

-

Wash the cells with PBS and resuspend them in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add the inhibitor compound at various concentrations to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add fresh RPMI-1640 medium containing the respective concentrations of the inhibitor to each well.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, wash the biofilms with PBS.

-

Prepare the XTT-menadione solution by mixing XTT and menadione solutions immediately before use.

-

Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are a direct consequence of its impact on various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces species involves a series of enzymatic steps starting from adenosine and L-ornithine. Understanding this pathway is crucial for bioengineering efforts to produce novel analogs.

Caption: Simplified workflow of the proposed this compound biosynthesis pathway.

Inhibition of the Ras/cAMP/PKA Signaling Pathway in Candida albicans

This compound's inhibition of methyltransferases can impact signaling pathways that regulate virulence traits. In C. albicans, the Ras/cAMP/PKA pathway is a key regulator of the yeast-to-hypha transition. Inhibition of m⁶A methyltransferases by this compound can downregulate the expression of key components of this pathway.

Caption: The Ras/cAMP/PKA pathway in C. albicans and the inhibitory effect of this compound.

Experimental Workflow for Methyltransferase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing methyltransferase inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound | C15H23N7O5 | CID 65482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound VA and dehydrothis compound V, new antitrypanosomal antibiotics produced by Streptomyces sp. K05-0178 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Sinefungin on Protein Lysine Methyltransferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinefungin, a naturally occurring analog of S-adenosylmethionine (SAM), has long been recognized as a potent pan-inhibitor of methyltransferases. Its structural similarity to the universal methyl donor allows it to competitively bind to the active site of these enzymes, thereby impeding the transfer of methyl groups to their respective substrates. This technical guide provides an in-depth exploration of the inhibitory effects of this compound on protein lysine methyltransferases (PKMTs), a critical class of enzymes involved in epigenetic regulation and various cellular signaling pathways. This document summarizes quantitative inhibition data, details common experimental protocols for assessing inhibitory activity, and visualizes key signaling pathways and experimental workflows to support researchers in the fields of epigenetics and drug discovery.

Mechanism of Action